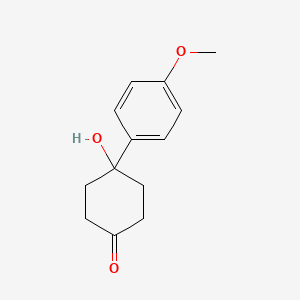
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a hydroxy group and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylmagnesium bromide with cyclohexanone, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-hydroxy-4-(4-methoxy-phenyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one involves its interaction with various molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Additionally, its analgesic properties may be attributed to its ability to modulate pain signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-4-(4-methoxyphenyl)butanoic acid
- 4-Hydroxy-4’-methoxybiphenyl
- 4-Hydroxy-2-quinolones
Uniqueness
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O3/c1-16-12-4-2-10(3-5-12)13(15)8-6-11(14)7-9-13/h2-5,15H,6-9H2,1H3 |
InChI-Schlüssel |
GETOMYJAUSLEJR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(CCC(=O)CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecanoic acid, [9-(acetyloxy)-3,8,10-triethyl-7,8,10-trimethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-yl]methyl ester](/img/structure/B8657666.png)
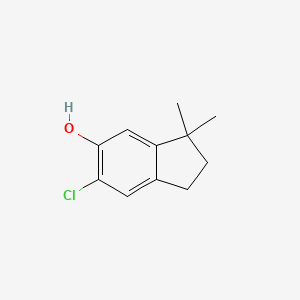
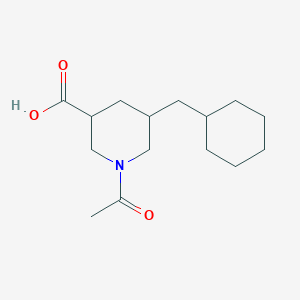
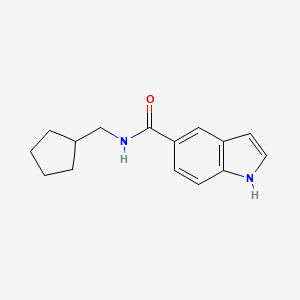
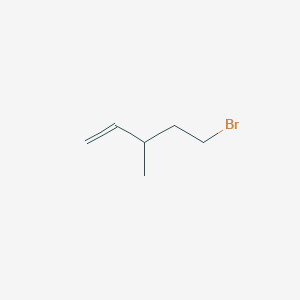
![3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B8657699.png)
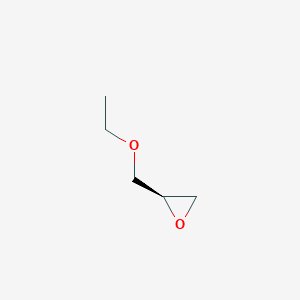
![2,4-Imidazolidinedione, 5-[(2-chlorophenyl)methylene]-](/img/structure/B8657729.png)
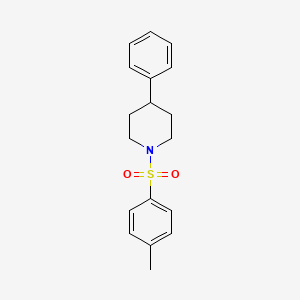
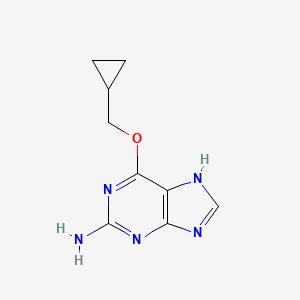
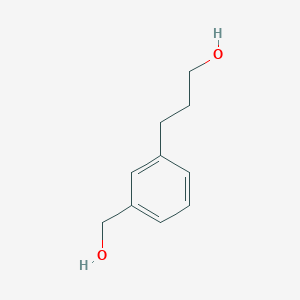
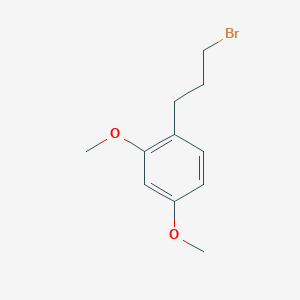
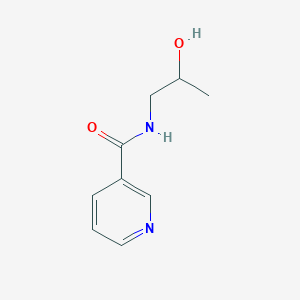
![ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B8657757.png)
